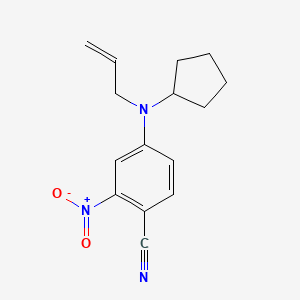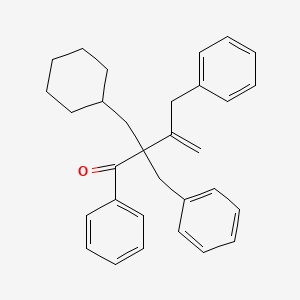
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- is a complex organic compound with a unique structure that includes a butenone backbone, cyclohexylmethyl, phenyl, and bis(phenylmethyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of Cyclohexylmethyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclohexylmethyl group.
Attachment of Phenyl and Bis(Phenylmethyl) Groups: These groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Benzyl chloride, phenyl derivatives, and other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-
Uniqueness
3-Buten-1-one, 2-(cyclohexylmethyl)-1-phenyl-2,3-bis(phenylmethyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
656824-61-2 |
|---|---|
Formule moléculaire |
C31H34O |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2,3-dibenzyl-2-(cyclohexylmethyl)-1-phenylbut-3-en-1-one |
InChI |
InChI=1S/C31H34O/c1-25(22-26-14-6-2-7-15-26)31(23-27-16-8-3-9-17-27,24-28-18-10-4-11-19-28)30(32)29-20-12-5-13-21-29/h2-3,5-9,12-17,20-21,28H,1,4,10-11,18-19,22-24H2 |
Clé InChI |
BVKVTCNZPGJAFO-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC=CC=C1)C(CC2CCCCC2)(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


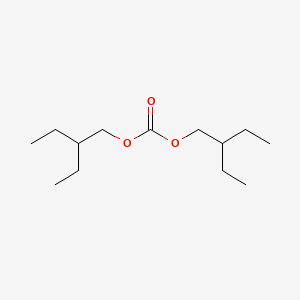
![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)
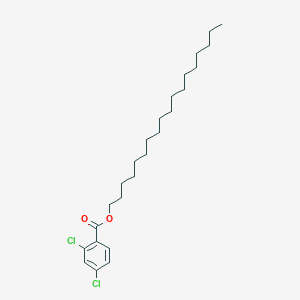
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
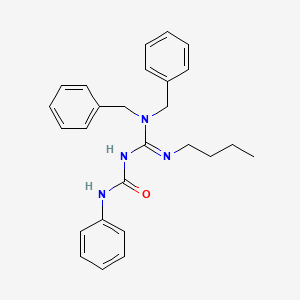
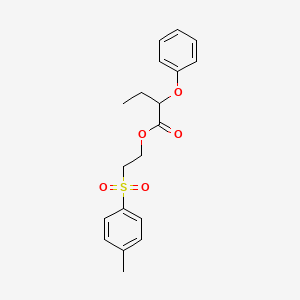
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
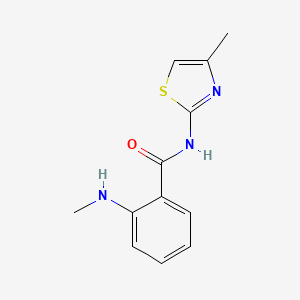
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
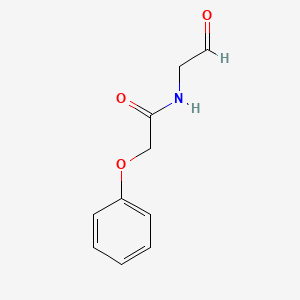
methanone](/img/structure/B12529066.png)
